6,6'-(2-methylpropylidene)bis[2,3-dihydro-1,1,3,3-tetramethyl-1H-inden-5-ol]
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Overview
Description
6,6’-(2-methylpropylidene)bis[2,3-dihydro-1,1,3,3-tetramethyl-1H-inden-5-ol] is a complex organic compound with the molecular formula C30H42O2 and a molecular weight of 434.65 g/mol This compound is known for its unique structure, which includes two inden-5-ol units connected by a 2-methylpropylidene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-(2-methylpropylidene)bis[2,3-dihydro-1,1,3,3-tetramethyl-1H-inden-5-ol] typically involves the reaction of 2,3-dihydro-1,1,3,3-tetramethyl-1H-inden-5-ol with a suitable alkylating agent under controlled conditions. The reaction is usually carried out in the presence of a strong base, such as sodium hydride or potassium tert-butoxide, to deprotonate the hydroxyl groups and facilitate the formation of the 2-methylpropylidene bridge .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of high-purity starting materials and solvents is crucial to minimize impurities and achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
6,6’-(2-methylpropylidene)bis[2,3-dihydro-1,1,3,3-tetramethyl-1H-inden-5-ol] can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction can produce primary or secondary alcohols .
Scientific Research Applications
6,6’-(2-methylpropylidene)bis[2,3-dihydro-1,1,3,3-tetramethyl-1H-inden-5-ol] has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6,6’-(2-methylpropylidene)bis[2,3-dihydro-1,1,3,3-tetramethyl-1H-inden-5-ol] involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound’s unique structure plays a key role in its activity .
Comparison with Similar Compounds
Similar Compounds
1H-Inden-5-ol, 2,3-dihydro-: This compound shares a similar inden-5-ol structure but lacks the 2-methylpropylidene bridge.
6,6’-(2-methylpropylidene)bis[2,3-dihydro-1,1,3,3-tetramethyl-1H-inden-5-ol]: This is the compound of interest, distinguished by its unique bridge structure.
Uniqueness
Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
54661-54-0 |
---|---|
Molecular Formula |
C30H42O2 |
Molecular Weight |
434.7 g/mol |
IUPAC Name |
6-[1-(6-hydroxy-1,1,3,3-tetramethyl-2H-inden-5-yl)-2-methylpropyl]-1,1,3,3-tetramethyl-2H-inden-5-ol |
InChI |
InChI=1S/C30H42O2/c1-17(2)26(18-11-20-22(13-24(18)31)29(7,8)15-27(20,3)4)19-12-21-23(14-25(19)32)30(9,10)16-28(21,5)6/h11-14,17,26,31-32H,15-16H2,1-10H3 |
InChI Key |
WMMXUIUYZSIYCT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=CC2=C(C=C1O)C(CC2(C)C)(C)C)C3=CC4=C(C=C3O)C(CC4(C)C)(C)C |
Origin of Product |
United States |
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